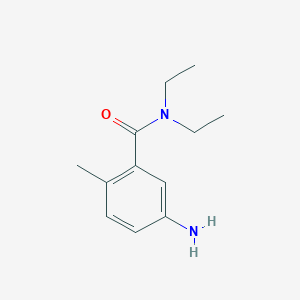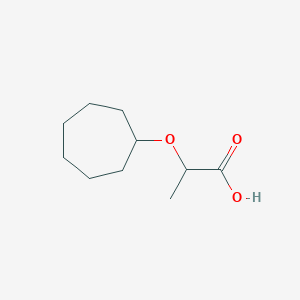
(1-(噻唑-4-基甲基)哌啶-4-基)甲醇
描述
(1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol . This compound features a piperidine ring substituted with a thiazole moiety and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
科学研究应用
Chemistry: (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and infectious diseases .
Industry: In the industrial sector, (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is used in the production of specialty chemicals and materials .
作用机制
Target of Action
The compound belongs to the class of piperidine derivatives . Piperidines are present in more than twenty classes of pharmaceuticals . They are often used in drug design due to their ability to mimic a variety of natural molecular shapes, which allows them to interact with many biological targets .
Mode of Action
For example, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with thiazole-containing reagents. One common method includes the alkylation of piperidine with a thiazole derivative under basic conditions, followed by reduction to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)amine
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)ethanol
- (1-(Thiazol-4-ylmethyl)piperidin-4-yl)propane
Uniqueness: (1-(Thiazol-4-ylmethyl)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and a hydroxymethyl group allows for versatile chemical modifications and interactions with biological targets .
属性
IUPAC Name |
[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c13-6-9-1-3-12(4-2-9)5-10-7-14-8-11-10/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZURZPNQRTXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)



![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)



![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
